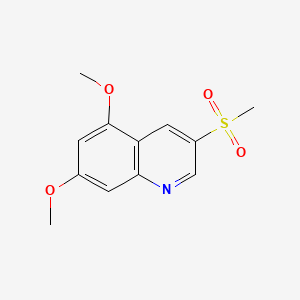![molecular formula C9H8BrN3O2S B13569915 3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)
3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a unique combination of a benzotriazole moiety and a thietane ring. The presence of a bromine atom on the benzotriazole ring and the thietane-1,1-dione structure makes this compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Bromination: The benzotriazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Thietane Ring Formation: The thietane ring can be formed by the reaction of a suitable thiol with an epoxide under acidic or basic conditions.
Coupling Reaction: The brominated benzotriazole is then coupled with the thietane ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the carbonyl groups in the thietane ring.
Substitution: The bromine atom on the benzotriazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced carbonyl compounds.
Substitution: Various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of novel polymers or materials with unique electronic properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes involving sulfur-containing rings or benzotriazole derivatives.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving sulfur or nitrogen atoms.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, which could be explored for this compound.
Wirkmechanismus
The mechanism of action of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione would depend on its specific application. For example:
Catalysis: The compound may coordinate to a metal center, facilitating various catalytic transformations.
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-1,2,3-benzotriazole: Lacks the thietane ring but shares the benzotriazole core with a bromine atom.
1lambda6-thietane-1,1-dione: Lacks the benzotriazole moiety but contains the thietane ring structure.
Uniqueness
The combination of the benzotriazole ring with a bromine atom and the thietane-1,1-dione structure makes 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione unique. This dual functionality may impart distinct chemical and biological properties not observed in the individual components.
Eigenschaften
Molekularformel |
C9H8BrN3O2S |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
3-(4-bromobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-2-1-3-8-9(7)11-12-13(8)6-4-16(14,15)5-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
URPCPSVSUFWQHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)N2C3=C(C(=CC=C3)Br)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


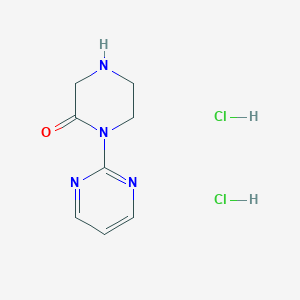
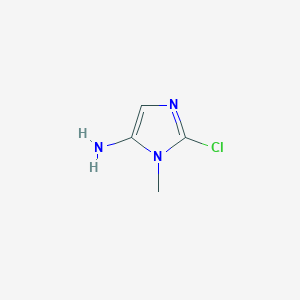

![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
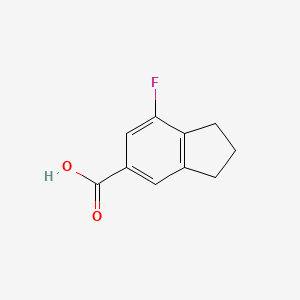




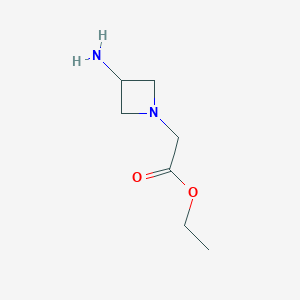
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)

![5-fluoro-3-hydroxy-3-[2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B13569903.png)
